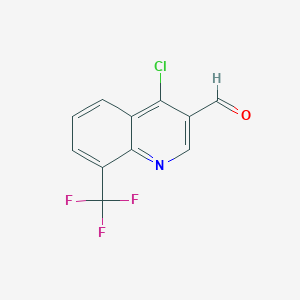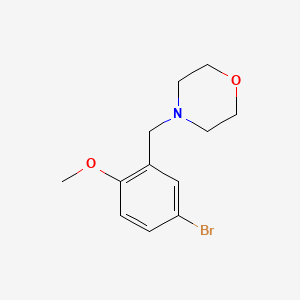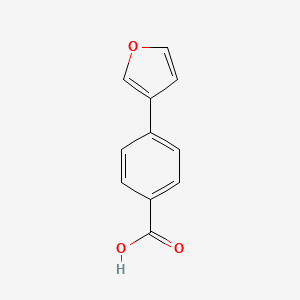
4-(呋喃-3-基)苯甲酸
描述
4-(Furan-3-yl)benzoic acid is a chemical compound with the molecular formula C11H8O3 . It is a derivative of benzoic acid, where a furan ring is attached to the fourth carbon of the benzene ring .
Synthesis Analysis
The synthesis of furan compounds, including 4-(Furan-3-yl)benzoic acid, has been a topic of recent research. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of 4-(Furan-3-yl)benzoic acid consists of a benzene ring attached to a furan ring at the fourth carbon. The benzene ring also has a carboxylic acid group attached to it . The molecular weight of the compound is 188.18 g/mol .Chemical Reactions Analysis
Furan compounds, including 4-(Furan-3-yl)benzoic acid, are important building blocks in organic chemistry . They are involved in a variety of chemical reactions, including cycloaddition and cycloisomerization reactions . Benzofuran derivatives have been synthesized from biomass via furan platform chemicals .科学研究应用
合成工艺
Diels-Alder 和脱水反应:Mahmoud 等人(2015 年)的一项研究描述了通过 Diels-Alder 和脱水反应从呋喃合成苯甲酸,重点介绍了一种两步反应方案,可最大限度地减少副反应 (Mahmoud et al., 2015).
微波辅助合成:Sodha 等人(2003 年)报道了使用微波辐射合成某些苯甲酸,与传统方法相比,反应速率显着提高 (Sodha et al., 2003).
氧化杂二聚反应:马等人(2005 年)探索了 Pd(II) 催化的氧化杂二聚反应,用于合成多取代呋喃亚胺,提供了一种已知方法无法实现的有效途径 (Ma et al., 2005).
络合物的形成和表征
与钨 (VI) 的混合配体络合物:Saleem 等人(2008 年)的研究重点是制备和表征含有苯甲酸衍生物的钨 (VI) 络合物,重点介绍它们的元素分析和光谱性质 (Saleem et al., 2008).
第 6 族金属羰基络合物:Saleem 等人(2012 年)合成了铬、钼和钨的羰基络合物,其中含有苯甲酸衍生物。这些络合物通过各种光谱方法表征 (Saleem et al., 2012).
氧钨(IV) 的氰基络合物:2010 年,Saleem 等人研究了氧钨(IV) 与各种酰基腙配体(包括苯甲酸衍生物)的反应,生成通过多种光谱技术表征的络合物 (Saleem et al., 2010).
化学合成和改性
吡唑并[1,5-a]嘧啶的区域选择性合成:Quiroga 等人(2007 年)开发了一种使用无溶剂环缩合工艺制备苯甲酸的新方法,重点介绍了其区域特异性性质和效率 (Quiroga et al., 2007).
级联羧化环化:Liao 等人(2005 年)展示了一种通过 Pd(II) 介导的级联羧化环化从前体生成苯并[b]呋喃-3-羧酸的方法,一步形成三个新键 (Liao et al., 2005).
抗菌活性
- 席夫碱的抗菌活性:Parekh 等人(2005 年)合成了源自 4-氨基苯甲酸的席夫碱,包括呋喃-2-亚甲基衍生物,并评估了它们对各种菌株的抗菌潜力 (Parekh et al., 2005).
未来方向
Furan compounds, including 4-(Furan-3-yl)benzoic acid, are attracting more attention due to their biological activities and potential applications in many aspects . They are potential natural drug lead compounds . The synthesis of furan compounds is a topic of ongoing research, with recent advances in the synthesis methods . The future directions in this field may include the development of new synthesis methods and the exploration of the biological activities of these compounds .
作用机制
Pharmacokinetics (ADME Properties)
- The compound’s absorption occurs primarily in the gastrointestinal tract. It likely distributes throughout tissues due to its lipophilic nature. Liver enzymes may metabolize 4-(Furan-3-yl)benzoic acid. The compound is likely conjugated with glycine and excreted as hippuric acid .
生化分析
Biochemical Properties
4-(Furan-3-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The binding of 4-(Furan-3-yl)benzoic acid to these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 4-(Furan-3-yl)benzoic acid has been shown to interact with certain transport proteins, affecting the transport of other molecules across cellular membranes .
Cellular Effects
The effects of 4-(Furan-3-yl)benzoic acid on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, 4-(Furan-3-yl)benzoic acid has been observed to induce apoptosis, a process of programmed cell death, by modulating cell signaling pathways such as the MAPK/ERK pathway. This compound also influences gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival. Furthermore, 4-(Furan-3-yl)benzoic acid affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 4-(Furan-3-yl)benzoic acid involves several key interactions at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. For example, the binding of 4-(Furan-3-yl)benzoic acid to cytochrome P450 enzymes can result in either inhibition or activation of the enzyme’s catalytic activity. Additionally, 4-(Furan-3-yl)benzoic acid can act as an allosteric modulator, binding to sites other than the active site and inducing changes in enzyme activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Furan-3-yl)benzoic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions. Long-term studies have shown that 4-(Furan-3-yl)benzoic acid can have sustained effects on cellular function, including prolonged inhibition of metabolic enzymes and persistent changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 4-(Furan-3-yl)benzoic acid in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, 4-(Furan-3-yl)benzoic acid can become toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while exceeding this threshold can result in toxicity. These findings highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
4-(Furan-3-yl)benzoic acid is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 4-(Furan-3-yl)benzoic acid, leading to the formation of various metabolites. The compound can also interact with cofactors such as NADPH, which are required for the enzymatic reactions. The metabolic flux of 4-(Furan-3-yl)benzoic acid can influence the levels of other metabolites in the cell, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(Furan-3-yl)benzoic acid within cells and tissues are mediated by specific transport proteins. These proteins facilitate the movement of the compound across cellular membranes, allowing it to reach its target sites. The distribution of 4-(Furan-3-yl)benzoic acid can vary based on the tissue type and the presence of transporters. In some cases, the compound may accumulate in certain tissues, leading to localized effects. The interaction with binding proteins can also influence the bioavailability and activity of 4-(Furan-3-yl)benzoic acid .
Subcellular Localization
The subcellular localization of 4-(Furan-3-yl)benzoic acid is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through the presence of targeting signals or post-translational modifications. The localization of 4-(Furan-3-yl)benzoic acid can affect its interactions with other biomolecules and its overall efficacy. For example, the accumulation of 4-(Furan-3-yl)benzoic acid in the mitochondria can influence mitochondrial function and energy production .
属性
IUPAC Name |
4-(furan-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVDLVIYBANTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659613 | |
| Record name | 4-(Furan-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890715-18-1 | |
| Record name | 4-(Furan-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



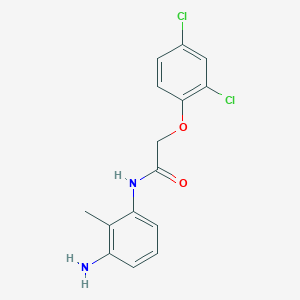
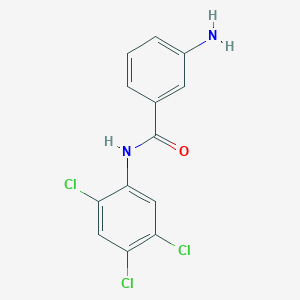
![3-[(2-Chlorobenzyl)amino]-N-methylpropanamide](/img/structure/B1437098.png)
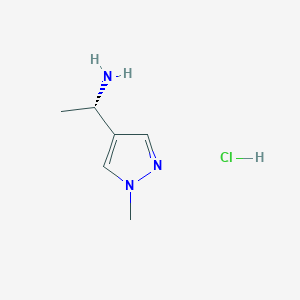
![5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate](/img/structure/B1437104.png)

![N-[2-(2,3-Dimethoxyphenyl)ethyl]-2-chlorobenzamide](/img/structure/B1437106.png)




![(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1437115.png)
